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Compound of Interest

Compound Name: Encaleret

Cat. No.: B607308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the long-term extension study protocols

for Encaleret, an investigational therapy for Autosomal Dominant Hypocalcemia Type 1

(ADH1). The information is compiled from publicly available clinical trial data and publications

to guide further research and development in the field of calcium-sensing receptor (CaSR)

modulation.

Mechanism of Action
Encaleret is an orally administered, investigational small molecule that functions as a negative

allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] In ADH1, gain-of-function

mutations in the CASR gene lead to a hypersensitive CaSR, resulting in hypocalcemia,

hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels.[2][3] By binding to

the CaSR, encaleret decreases its sensitivity to extracellular calcium. This targeted action is

designed to restore a more normal physiological response, leading to increased PTH secretion,

normalization of blood calcium levels, and reduced urinary calcium excretion.[2]
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Caption: Encaleret's mechanism of action in ADH1.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the Phase 2b and Phase

3 (CALIBRATE) clinical trials of encaleret.

Table 1: Efficacy Outcomes of Encaleret in ADH1
Patients
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Parameter Phase 2b Study (N=13)
Phase 3 CALIBRATE Study
(Encaleret Arm, N=45)

Primary Endpoint

Change from baseline in

albumin-corrected blood

calcium

76% of participants achieved

normal serum and urine

calcium at Week 24 (compared

to 4% on standard of care)

Serum Calcium
Mean levels normalized within

5 days of treatment

71% of participants achieved

normal serum calcium by Day

3; 98% by Week 20

Mean increase of 0.82 mg/dL

from Week 4 to Week 24

Urine Calcium
Mean 24-hour urine calcium

excretion normalized

Mean reduction of 200 mg/day

from Week 4 to Week 24

Parathyroid Hormone (PTH)
Levels increased in all

participants

91% of participants achieved

PTH levels above the lower

limit of normal at Week 24

(compared to 7% on standard

of care)

Other Biomarkers

Mean blood phosphate

decreased into the normal

range

-

Table 2: Safety and Tolerability of Encaleret
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Adverse Events Phase 2b Study (N=13) Phase 3 CALIBRATE Study

Serious Adverse Events None reported

Safety findings were generally

consistent with known ADH1

biology or related to the

mechanism of action of

encaleret

Treatment-Related Adverse

Events

Infrequent, mild, transient, and

asymptomatic

hypophosphatemia or

hypercalcemia that resolved

spontaneously or with dose

adjustment

Well-tolerated with no

discontinuations related to the

study drug

Study Discontinuation No treatment discontinuations
No discontinuations from the

active arm of the study

Experimental Protocols
The long-term extension (LTE) studies for encaleret are continuations of the preceding Phase

2b and Phase 3 trials, designed to gather further data on the long-term safety, tolerability, and

efficacy of the treatment.

Phase 2b Long-Term Extension Protocol (Based on
NCT04581629)
This protocol is a summary of the long-term extension of the open-label, dose-ranging Phase

2b study.

Study Objective: To evaluate the long-term safety, tolerability, and efficacy of encaleret in
participants with ADH1.

Patient Population: Participants who completed the initial 24-week treatment period of the

Phase 2b study were eligible to enroll in the LTE.

Study Design: An open-label, long-term extension where all participants received encaleret.
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Treatment Regimen:

Encaleret administered orally, twice daily.

Doses were individualized and adjusted to maintain normal albumin-corrected blood

calcium levels.

Standard of care (calcium and active vitamin D supplements) was discontinued.

Duration: Participants could receive encaleret for up to an additional 2 years.

Key Assessments:

Efficacy: Monitoring of serum calcium, 24-hour urinary calcium, and PTH levels. Additional

biomarkers included blood levels of 1,25-dihydroxy-vitamin D, magnesium, and

phosphate, as well as various urine biomarkers and bone turnover markers.

Safety: Continuous monitoring of adverse events, clinical laboratory tests, and vital signs.

Phase 3 (CALIBRATE) Long-Term Extension Protocol
(Based on NCT05680818)
This protocol outlines the long-term extension of the randomized, open-label, Phase 3

CALIBRATE study.

Study Objective: To assess the long-term safety and efficacy of encaleret in participants with

ADH1.

Patient Population: Eligible participants who completed the 24-week main study period of the

CALIBRATE trial. This included participants from both the encaleret and standard of care

arms.

Study Design: An open-label extension where all participants received encaleret. 97% (65

out of 67) of randomized participants elected to continue into the LTE.

Treatment Regimen:

All participants in the LTE receive encaleret.
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For participants previously on standard of care, more frequent visits were scheduled

initially.

Duration: Up to 4 years.

Key Assessments:

Efficacy: The primary efficacy endpoint of the main study was the proportion of participants

achieving both normal albumin-corrected serum calcium and 24-hour urine calcium levels.

These and other measures of mineral homeostasis, quality of life, and kidney function

were expected to be monitored long-term.

Safety: Ongoing monitoring of adverse events and other safety parameters.
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Caption: Workflow of the Phase 2b study and its long-term extension.

Experimental Workflow: Phase 3 (CALIBRATE) Study
and LTE
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Caption: Workflow of the Phase 3 CALIBRATE study and its long-term extension.

Inclusion and Exclusion Criteria
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A summary of key criteria for patient enrollment in the pivotal CALIBRATE study is provided

below.

Key Inclusion Criteria:
Confirmed diagnosis of ADH1 with a documented pathogenic or likely pathogenic activating

variant of the CASR gene.

Documented history of symptoms or signs of ADH1.

Age 16 years or older. For participants aged 16 to <18 years, closed growth plates must be

confirmed by hand radiograph.

Key Exclusion Criteria:
History of hypocalcemic seizure within 3 months prior to screening.

History of thyroid or parathyroid surgery.

Estimated glomerular filtration rate (eGFR) <30 mL/minute/1.73 m².

Positive serology for Hepatitis B surface antigen, Hepatitis A IgM, or HIV at screening.

Use of thiazide diuretics within 14 days prior to the start of the study period through Week

24.

These notes are intended for informational purposes for research and development

professionals and are based on publicly available information. For complete and detailed study

protocols, direct reference to the clinical trial registries and associated publications is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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